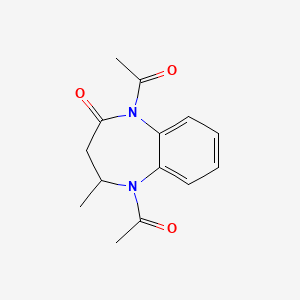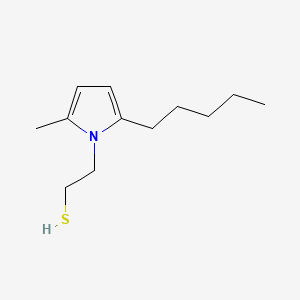
Benzamide, 3,4-dimethoxy-N-methyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 3,4-dimethoxy-N-methyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)- is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core substituted with dimethoxy groups, a morpholine ring, and a triazine moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Métodos De Preparación
The synthesis of Benzamide, 3,4-dimethoxy-N-methyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with methylamine to yield 3,4-dimethoxy-N-methylbenzamide.
Introduction of the Triazine Moiety: The triazine ring can be introduced by reacting the benzamide derivative with cyanuric chloride under basic conditions, followed by substitution with propylamine.
Attachment of the Morpholine Ring:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
Benzamide, 3,4-dimethoxy-N-methyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring, where nucleophiles such as amines or thiols can replace the existing substituents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Benzamide, 3,4-dimethoxy-N-methyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)- has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including its effects on cellular signaling pathways and enzyme inhibition.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of cancer, cardiovascular diseases, and neurological disorders.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of Benzamide, 3,4-dimethoxy-N-methyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)- involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of cellular signaling pathways. The compound’s effects are mediated through its binding to these targets, resulting in changes in cellular functions such as proliferation, apoptosis, and differentiation.
Comparación Con Compuestos Similares
Benzamide, 3,4-dimethoxy-N-methyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)- can be compared with other similar compounds, such as:
Benzamide Derivatives: Compounds with similar benzamide cores but different substituents, which may exhibit different biological activities and chemical reactivities.
Triazine Derivatives: Compounds with triazine rings but different substituents, which may have varying effects on enzyme inhibition and cellular signaling.
Morpholine Derivatives: Compounds with morpholine rings but different core structures, which may have different pharmacological properties.
The uniqueness of Benzamide, 3,4-dimethoxy-N-methyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)- lies in its specific combination of functional groups, which contributes to its distinct chemical and biological properties.
Propiedades
Número CAS |
127375-06-8 |
|---|---|
Fórmula molecular |
C20H27N5O4 |
Peso molecular |
401.5 g/mol |
Nombre IUPAC |
3,4-dimethoxy-N-methyl-N-(4-morpholin-4-yl-6-propyl-1,3,5-triazin-2-yl)benzamide |
InChI |
InChI=1S/C20H27N5O4/c1-5-6-17-21-19(23-20(22-17)25-9-11-29-12-10-25)24(2)18(26)14-7-8-15(27-3)16(13-14)28-4/h7-8,13H,5-6,9-12H2,1-4H3 |
Clave InChI |
KYJFRHGWPPITJZ-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NC(=NC(=N1)N(C)C(=O)C2=CC(=C(C=C2)OC)OC)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



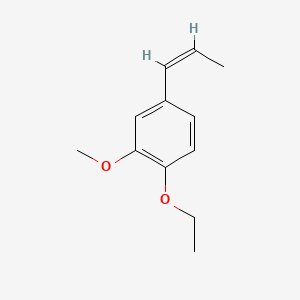
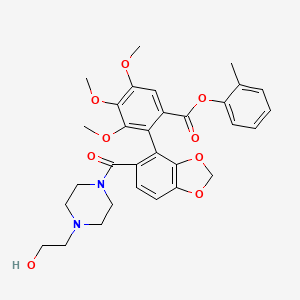

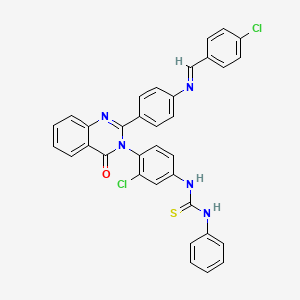

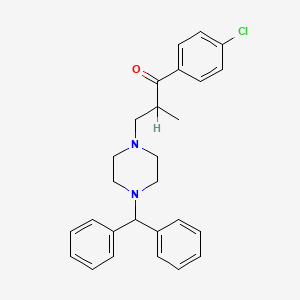
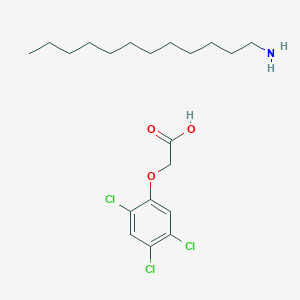
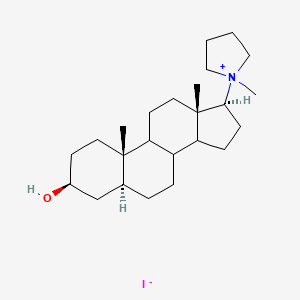

![(E)-but-2-enedioic acid;N-[3-(3,4-dihydro-2H-thiochromen-8-yloxy)propyl]-5-methoxy-N-propyl-3,4-dihydro-2H-chromen-3-amine](/img/structure/B12730832.png)
